An In-Depth Technical Guide to Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate: Molecular Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate, a member of the coumarin family of compounds. Coumarins are a significant class of naturally occurring and synthetic benzopyrones known for their diverse pharmacological activities. This document delves into the detailed molecular structure of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate, outlines a robust and logical synthetic pathway, and explores its potential therapeutic applications based on the bioactivities of structurally related analogs. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery, providing both foundational knowledge and practical insights into this promising molecule.
Introduction to the Coumarin Scaffold
Coumarins, or 2H-chromen-2-ones, are a class of lactones characterized by a benzene ring fused to an α-pyrone ring. First isolated from the tonka bean in 1820, coumarins have since been identified in numerous plant species and synthesized in the laboratory through various methods, most notably the Perkin and Pechmann reactions. The coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The therapeutic potential of a coumarin derivative is often dictated by the nature and position of substituents on its bicyclic core, which can modulate its pharmacokinetic and pharmacodynamic properties.
This guide focuses on a specific derivative, ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate. The presence of methoxy groups at the 7 and 8 positions, along with an ethyl acetate moiety at the 4-position, bestows unique electronic and steric characteristics upon the molecule, making it a compelling candidate for further investigation in drug development programs.
Molecular Structure and Characterization
The molecular structure of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is defined by the core coumarin ring system with specific functional group embellishments. A thorough understanding of its three-dimensional arrangement and electronic properties is paramount for elucidating its mechanism of action and for designing future analogs.
Structural Elucidation
The chemical structure of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is presented below.
Caption: Molecular structure of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate.
Spectroscopic Data (Predicted)
Table 1: Predicted Spectroscopic Data for Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate
| Technique | Expected Features |
| ¹H NMR | δ (ppm): 1.2-1.3 (t, 3H, -OCH₂CH ₃), 3.8-4.0 (s, 6H, 2 x -OCH ₃), 4.1-4.3 (q, 2H, -OCH ₂CH₃), 3.5-3.7 (s, 2H, -CH ₂COO-), 6.8-7.0 (d, 1H, Ar-H ), 7.2-7.4 (d, 1H, Ar-H ), 6.1-6.3 (s, 1H, vinyl-H at C3). |
| ¹³C NMR | δ (ppm): 14-15 (-OCH₂C H₃), 56-57 (-OC H₃), 60-62 (-OC H₂CH₃), 35-40 (-C H₂COO-), 110-155 (aromatic and vinyl carbons), ~160 (lactone C=O), ~170 (ester C=O). The chemical shifts of the methoxy-substituted aromatic carbons are expected to be in the range of 140-155 ppm, while the unsubstituted aromatic carbons will be in the 110-130 ppm range.[3][4][5] |
| IR (Infrared) | ν (cm⁻¹): ~1720-1740 (C=O stretch, lactone and ester), ~1600 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, ethers). |
| Mass Spec. | Expected [M+H]⁺: 293.0974 (for C₁₅H₁₆O₆). |
Synthesis of Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate
The synthesis of the title compound can be logically approached through a Pechmann condensation, a classic and reliable method for coumarin synthesis.[6][7] This would be followed by a standard esterification procedure.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate.
Detailed Experimental Protocol
Step 1: Synthesis of (7,8-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid
This step employs the Pechmann condensation reaction. The choice of an acid catalyst is crucial for the success of this reaction, with sulfuric acid being a common choice.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxyphenol (1 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents).
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Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents) to the stirred mixture. The addition should be performed in an ice bath to control the initial exothermic reaction.
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Reaction Conditions: After the addition of the catalyst, the reaction mixture is heated to 80-100°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid.
Causality behind Experimental Choices:
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Diethyl 1,3-acetonedicarboxylate: This reagent serves as the three-carbon electrophile that forms the α-pyrone ring of the coumarin. Its structure directly leads to the formation of the acetic acid side chain at the 4-position.
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Acid Catalyst (H₂SO₄): The strong acid protonates the carbonyl oxygen of the β-ketoester, activating it for electrophilic attack on the electron-rich aromatic ring of 2,3-dimethoxyphenol. It also catalyzes the subsequent cyclization and dehydration steps.[6]
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Temperature Control: The initial cooling is necessary to manage the exothermicity of mixing the reagents with a strong acid. The subsequent heating provides the activation energy required for the condensation and cyclization to proceed at a reasonable rate.
Step 2: Esterification to Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate
This is a standard Fischer esterification.
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Reaction Setup: In a round-bottom flask, dissolve the (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid (1 equivalent) in an excess of absolute ethanol.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
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Reaction Conditions: The mixture is refluxed for 4-6 hours. The reaction can be monitored by TLC.
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Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl ester.
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Purification: The crude product can be purified by column chromatography on silica gel to obtain the final pure ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate.
Self-Validating System:
The purity of the intermediate and final product should be confirmed at each stage using standard analytical techniques such as TLC, melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The obtained data should be compared with the predicted values to validate the successful synthesis of the target molecule.
Potential Biological and Pharmacological Activities
While the specific biological activities of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate have not been extensively reported, the known pharmacological profiles of structurally similar 7,8-disubstituted coumarins provide a strong basis for predicting its potential therapeutic applications.
4.1. Anti-inflammatory and Antioxidant Potential
Many coumarin derivatives, particularly those with hydroxyl or methoxy substitutions on the benzene ring, exhibit significant anti-inflammatory and antioxidant properties.[8] The 7,8-dimethoxy substitution pattern, in particular, has been associated with these activities. For instance, 7,8-dimethoxycoumarin has been shown to have ameliorative effects on gastric inflammation.[8] The ethyl acetate moiety at the 4-position may further modulate this activity by influencing the compound's solubility and interaction with biological targets.
4.2. Anticancer and Cytotoxic Activities
Coumarins are a well-established class of compounds with potential as anticancer agents.[9] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. The cytotoxic potential of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate against various cancer cell lines would be a logical and promising area of investigation.
4.3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of some coumarin derivatives. For example, 5,7-dimethoxycoumarin (limettin) has been investigated for its effects on Alzheimer's-like pathology.[10] Given the structural similarities, it is plausible that ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate could also exhibit neuroprotective properties, warranting further investigation in relevant in vitro and in vivo models.
Future Directions and Conclusion
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate represents a promising, yet underexplored, member of the coumarin family. This technical guide has provided a comprehensive foundation for its study, including its molecular structure, a detailed and scientifically-grounded synthetic protocol, and an exploration of its potential biological activities based on established structure-activity relationships within the coumarin class.
Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequently, a systematic evaluation of its biological properties, including its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects, is highly recommended. Such studies will be instrumental in determining the therapeutic potential of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate and its viability as a lead compound in drug discovery and development.
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